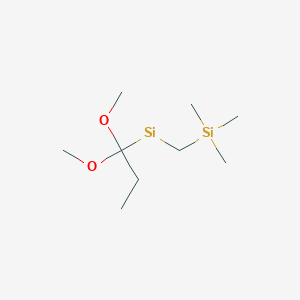![molecular formula C19H13ClN2S2 B14273335 4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline CAS No. 135081-27-5](/img/structure/B14273335.png)
4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a unique structure with chloro and methylsulfanyl groups, which may contribute to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline can be achieved through various synthetic routes. One common method involves the use of quinoline derivatives as starting materials. The synthesis typically includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Chloro Group: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through nucleophilic substitution reactions using methylthiol or related reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoline ring or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, alkoxides, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in biological processes, leading to the disruption of cellular functions.
DNA Intercalation: The quinoline core may intercalate into DNA, interfering with DNA replication and transcription.
Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and cell death.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroquinoline: A simpler quinoline derivative with a chloro group.
3-Methylsulfanylquinoline: A quinoline derivative with a methylsulfanyl group.
4-Hydroxyquinoline: A quinoline derivative with a hydroxy group.
Uniqueness
4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline is unique due to the presence of both chloro and methylsulfanyl groups, which may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. The combination of these functional groups may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Propiedades
Número CAS |
135081-27-5 |
|---|---|
Fórmula molecular |
C19H13ClN2S2 |
Peso molecular |
368.9 g/mol |
Nombre IUPAC |
4-chloro-3-(3-methylsulfanylquinolin-4-yl)sulfanylquinoline |
InChI |
InChI=1S/C19H13ClN2S2/c1-23-17-11-22-15-9-5-3-7-13(15)19(17)24-16-10-21-14-8-4-2-6-12(14)18(16)20/h2-11H,1H3 |
Clave InChI |
YZGZVOQFHIQDMR-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C2=CC=CC=C2N=C1)SC3=C(C4=CC=CC=C4N=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


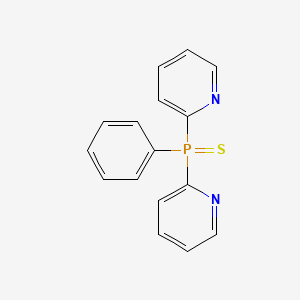
![Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]-](/img/structure/B14273266.png)
![N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide](/img/structure/B14273271.png)
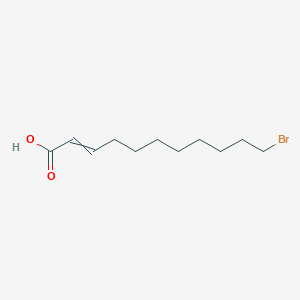
![1,1',3,3'-Tetraiodo-4H,4'H,6H,6'H-5,5'-spirobi[silolo[3,4-c]thiophene]](/img/structure/B14273298.png)
![Dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite](/img/structure/B14273307.png)
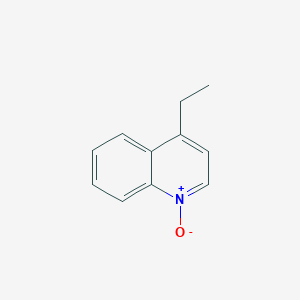
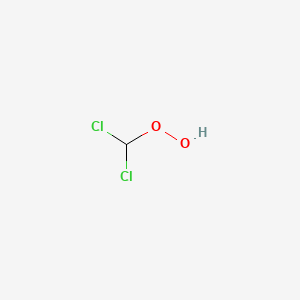



![Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy-](/img/structure/B14273356.png)

